molecular formula C6H16Cl2N2 B12857788 3-(Azetidin-3-yl)propan-1-amine dihydrochloride

3-(Azetidin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B12857788
M. Wt: 187.11 g/mol
InChI Key: YZSQBFXBRQIAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14N2·2HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)propan-1-amine typically involves the alkylation of azetidine with 3-bromopropylamine. The process begins with the protection of the amine group in 3-bromopropylamine, followed by the alkylation of azetidine. The final step involves deprotection under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .

Scientific Research Applications

3-(Azetidin-3-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of azetidine derivatives with biological targets.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride component, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

3-(azetidin-3-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c7-3-1-2-6-4-8-5-6;;/h6,8H,1-5,7H2;2*1H

InChI Key

YZSQBFXBRQIAQC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.